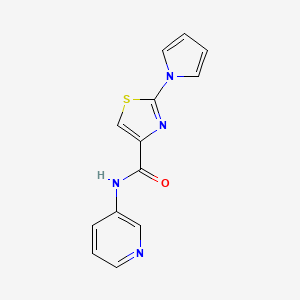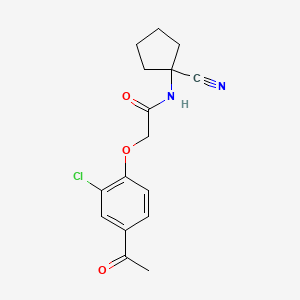
2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring, the introduction of the various substituents, and possibly some form of cyclization . The exact methods would depend on the specific reagents and conditions used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, stability, and the types of reactions it can undergo. Techniques such as mass spectrometry or infrared spectroscopy could be used to analyze the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this could include its melting point, boiling point, solubility in various solvents, and its spectral properties (such as its UV/Vis or IR spectra). These properties can provide important information about the compound’s behavior and potential uses .科学的研究の応用
Synthesis and Biological Activity
Quinazoline derivatives have been extensively studied for their cytotoxic activities. A study highlighted the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, focusing on their cytotoxic activity against in vivo models. These compounds, linked via carboxamide, showed varying degrees of cytotoxicity, indicating their potential as antitumor agents. One particular compound demonstrated curative activity in a refractory model, emphasizing the importance of side chain positioning on biological activity (Bu et al., 2001).
Antimicrobial Applications
Novel quinazoline derivatives have been synthesized and evaluated for antimycobacterial activity. A study designed a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing promising antitubercular agents with lower cytotoxicity profiles, thus highlighting their potential in antimicrobial applications (Marvadi et al., 2020).
Antitumor Activity
Research into isoquinoline-1-carboxaldehyde thiosemicarbazones has revealed the synthesis of various derivatives with significant antineoplastic activity. This study underscores the versatility of quinazoline derivatives in developing new antitumor agents, with some compounds demonstrating substantial efficacy against leukemia in mice models (Liu et al., 1995).
Chemical Synthesis and Reactivity
The synthesis and reactivity of quinazoline derivatives toward different chemical agents have been explored, providing insights into their potential applications in creating more complex molecules. Studies have investigated the reactions of quinazoline with various reagents, leading to the formation of novel compounds with potential biological and chemical applications. These findings demonstrate the chemical versatility of quinazoline derivatives and their potential as building blocks in organic synthesis (Yavari et al., 2007).
作用機序
Safety and Hazards
将来の方向性
The future directions for a compound like this could involve further studies to better understand its properties and potential uses. This could include more detailed studies of its synthesis, its reactivity, its biological activity, or its potential applications in areas such as medicine or materials science .
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2S/c1-20(2)18-31-28(34)24-12-13-26-27(17-24)32-30(36-19-25-16-21(3)10-11-22(25)4)33(29(26)35)15-14-23-8-6-5-7-9-23/h5-13,16-17,20H,14-15,18-19H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKDLNYBSYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)
![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)



![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)
![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2703716.png)